molecular formula C14H20N6OS B6759474 N-[2-(1,3-thiazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-[2-(1,3-thiazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6759474
M. Wt: 320.42 g/mol
InChI Key: IVTYGKSEHHGUTG-UHFFFAOYSA-N
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Description

N-[2-(1,3-thiazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound featuring a thiazole ring, a triazole ring, and a piperidine ring

Properties

IUPAC Name

N-[2-(1,3-thiazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c21-14(15-4-3-13-10-22-11-16-13)19-6-1-2-12(8-19)9-20-7-5-17-18-20/h5,7,10-12H,1-4,6,8-9H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTYGKSEHHGUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CSC=N2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-thiazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Coupling Reactions: The final compound is obtained by coupling the thiazole, triazole, and piperidine intermediates using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole and piperidine rings, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,3-thiazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties The presence of the thiazole and triazole rings suggests it may exhibit antimicrobial, antifungal, or antiviral activities

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may provide specific properties that are beneficial in various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(1,3-thiazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide involves interactions with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,3-thiazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide: can be compared with other compounds containing thiazole, triazole, and piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three rings, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one or two of these rings.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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